molecular formula C21H32O4 B14601065 2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) CAS No. 58930-69-1

2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)

Cat. No.: B14601065
CAS No.: 58930-69-1
M. Wt: 348.5 g/mol
InChI Key: YBVREGBBOUBNLM-UHFFFAOYSA-N
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Description

2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of an undecane backbone with two oxy groups at positions 1 and 11, and triple bonds at positions 2 and 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) typically involves the copper-catalyzed homocoupling of terminal alkynes. This method is efficient and yields the desired product in high purity. The reaction conditions generally include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) exerts its effects is largely dependent on its interaction with other molecules. The compound’s oxy groups and triple bonds allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

58930-69-1

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

2-[11-(oxan-2-yloxy)undeca-2,9-diynoxy]oxane

InChI

InChI=1S/C21H32O4/c1(2-4-6-10-16-22-20-14-8-12-18-24-20)3-5-7-11-17-23-21-15-9-13-19-25-21/h20-21H,1-5,8-9,12-19H2

InChI Key

YBVREGBBOUBNLM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CCCCCCC#CCOC2CCCCO2

Origin of Product

United States

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